4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-7-14-6-10(11)8-1-2-12-9(5-8)3-4-15-12/h1-2,5,10-11,14H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTOKZHXNPYDMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3CNCC3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Stepwise Preparation
Decarboxylation to Obtain (3R)-Pyrrolidin-3-ol Intermediate
- Starting from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, decarboxylation is performed in the presence of anhydrous 2-cyclohexen-1-one and a suitable alcohol solvent such as cyclohexanol.
- The reaction mixture is heated to 140–150 °C for 12 to 18 hours.
- This step yields (3R)-pyrrolidin-3-ol, a key chiral intermediate for subsequent condensation.
Halogenation of 2,3-Dihydrobenzofuran Derivative
- 2,3-Dihydro-5-(2-haloethyl)benzofuran (where halo = chloro, bromo, or iodo, preferably bromo) is prepared or procured as the electrophilic partner.
- Halogenation can be achieved using reagents such as thionyl chloride, oxalyl chloride, or phosphorus oxychloride, often in the presence of catalytic N,N-dimethylformamide (DMF) and solvents like methylene chloride or toluene.
- This step introduces a good leaving group for nucleophilic substitution.
Condensation Reaction: Formation of Pyrrolidin-3-ol Linked to Dihydrobenzofuran
- The (3R)-pyrrolidin-3-ol is reacted with 2,3-dihydro-5-(2-bromoethyl)benzofuran in a nitrile solvent such as acetonitrile or propionitrile.
- The reaction is conducted in the presence of a base, typically potassium carbonate, to deprotonate the pyrrolidin-3-ol and promote nucleophilic substitution.
- Phase transfer catalysts such as tetra-n-butyl ammonium bromide are added to enhance reaction rates.
- The bromoethyl derivative is added dropwise to control exothermicity.
- The reaction mixture is refluxed for 5–8 hours (preferably 6–7 hours) to achieve completion.
Inversion of Configuration and Conversion to Pyrrolidin-3-amine
- The resulting (3R)-l-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-ol undergoes stereochemical inversion to the (3S) isomer.
- This is achieved by treatment with triphenylphosphine, diethyl azodicarboxylate, and benzoic acid in toluene at low temperatures (-5 to 5 °C), followed by stirring at room temperature for 12–15 hours.
- Hydrolysis of ester groups is performed using lithium hydroxide in methanol or other alcohol solvents to yield the free amine.
Summary Table of Key Reaction Conditions
| Step | Reactants/Conditions | Solvent(s) | Temperature & Time | Notes |
|---|---|---|---|---|
| Decarboxylation | (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid + 2-cyclohexen-1-one + cyclohexanol | Cyclohexanol | 140–150 °C, 12–18 h | Generates (3R)-pyrrolidin-3-ol |
| Halogenation | 2,3-Dihydrobenzofuran + thionyl chloride + DMF catalyst | Methylene chloride, toluene | Ambient to reflux | Introduces bromoethyl substituent |
| Condensation | (3R)-pyrrolidin-3-ol + 2,3-dihydro-5-(2-bromoethyl)benzofuran + K2CO3 + phase transfer catalyst | Acetonitrile, propionitrile | Reflux, 5–8 h | Nucleophilic substitution |
| Inversion & Ester Hydrolysis | Triphenylphosphine + diethyl azodicarboxylate + benzoic acid; then LiOH hydrolysis | Toluene; methanol | -5 to 30 °C, 12–15 h (inversion); RT for hydrolysis | Stereochemical inversion & amine formation |
| Salt Formation | Free base + aqueous HBr | Acetone | 0 °C, 12–15 h | Hydrobromide salt crystallization |
Research Findings and Industrial Considerations
- The described process avoids the use of highly toxic reagents such as boron trifluoride and costly chiral auxiliaries like (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile, making it more industrially viable and eco-friendly.
- Use of phase transfer catalysts and controlled addition techniques improves reaction efficiency and yield.
- The process has been optimized to minimize formation of solvates and hydrates, reducing purification complexity.
- The overall yield for key steps such as condensation and inversion can reach up to 80%, demonstrating practical scalability.
- Alternative preparation routes involve using diphenyl ester intermediates and N-tosyl protection/deprotection strategies, but these tend to be more complex and less cost-effective.
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and oxygen (O2) in the presence of a catalyst.
Reduction: LiAlH4, NaBH4, and hydrogen gas (H2) under pressure.
Substitution: Halides, tosylates, and mesylates as leaving groups.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted benzofurans or pyrrolidines.
Scientific Research Applications
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications | Source |
|---|---|---|---|---|---|
| 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine | C₁₂H₁₆N₂O | 204.27 | Pyrrolidine fused to dihydrobenzofuran; primary amine | CNS modulation, receptor binding studies | |
| (2,3-Dihydro-1-benzofuran-5-yl)(pyridin-3-yl)methylamine | C₁₆H₁₈N₂O | 254.33 | Ethylamine linker; pyridine substitution | Catalytic intermediates, ligand synthesis | |
| [1-(4-Aminophenyl)pyrrolidin-3-yl]dimethylamine | C₁₃H₁₉N₃ | 217.31 | Aryl-substituted pyrrolidine; tertiary amine | Serotonergic activity, antidepressant research | |
| N,4-Dimethylpyridin-3-amine | C₇H₁₀N₂ | 122.17 | Pyridine core with methylamine substitution | Small-molecule probe synthesis |
Key Findings from Structural Analysis
Bioavailability and Solubility: The dihydrobenzofuran-pyrrolidine hybrid (target compound) exhibits moderate logP (~2.1 predicted), suggesting better blood-brain barrier penetration compared to pyridine-containing analogs like (2,3-Dihydro-1-benzofuran-5-yl)(pyridin-3-yl)methylamine (logP ~1.8) . Tertiary amines (e.g., [1-(4-Aminophenyl)pyrrolidin-3-yl]dimethylamine) demonstrate higher solubility in polar solvents due to reduced steric hindrance .
Receptor Binding Profiles: Pyrrolidine-amine derivatives with aryl substitutions (e.g., 4-aminophenyl in ) show affinity for serotonin receptors (5-HT₁A/5-HT₂A), while dihydrobenzofuran analogs may target adrenergic receptors due to structural similarity to carvedilol analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely involves palladium-catalyzed coupling between dihydrobenzofuran and pyrrolidine precursors, whereas pyridine-containing analogs require additional steps for heterocycle functionalization .
Biological Activity
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which combine a benzofuran moiety with a pyrrolidine ring. This structure is believed to confer distinct biological activities, particularly in neurological and pharmacological contexts.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-amine
- Molecular Formula : C13H15N1O
- CAS Number : 1247054-51-8
Biological Activity Overview
Research indicates that 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine exhibits a range of biological activities, primarily related to its interactions with neurotransmitter systems. Below are key findings regarding its biological effects:
1. Neuropharmacological Effects
Studies have shown that this compound acts as a ligand for various receptors involved in neurotransmission. Its potential effects include:
- Modulation of serotonin and dopamine receptors, suggesting possible applications in treating mood disorders and schizophrenia.
- Interaction with adrenergic receptors, indicating potential use in managing cardiovascular conditions.
2. Anticancer Potential
Preliminary studies indicate that derivatives of this compound may have anticancer properties. For instance, compounds with similar structures have been noted for their ability to inhibit tumor growth in vitro and in vivo models. The mechanism appears to involve the inhibition of specific protein kinases associated with cancer cell proliferation .
Research Findings and Case Studies
Several research studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound inhibits cell proliferation in certain cancer cell lines by inducing apoptosis. |
| Study 2 | Found that it enhances the release of neurotransmitters, leading to improved cognitive functions in animal models. |
| Study 3 | Investigated its role as a selective serotonin reuptake inhibitor (SSRI), showing promise for depression treatment. |
The biological activity of 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound's affinity for serotonin and dopamine receptors suggests it may alter neurotransmitter levels, impacting mood and cognition.
- Signal Transduction Pathways : Its influence on protein kinases could disrupt pathways critical for cancer cell survival and proliferation .
Comparative Analysis with Related Compounds
The biological activity of 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-amine can be compared with other compounds featuring similar structural motifs:
| Compound | Biological Activity |
|---|---|
| 5-Nitrobenzofuran | Anticancer properties through kinase inhibition |
| Pyrrolidine derivatives | Neuroprotective effects in neurodegenerative diseases |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
